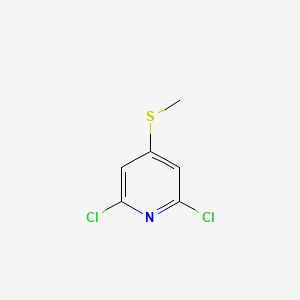

2,6-Dichloro-4-(methylthio)pyridine

Description

BenchChem offers high-quality 2,6-Dichloro-4-(methylthio)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-(methylthio)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVJPWCFQOCCQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 2,6-Dichloro-4-(methylthio)pyridine

The following technical guide details the chemical structure, properties, synthesis, and reactivity of 2,6-Dichloro-4-(methylthio)pyridine .

CAS No: 153564-25-1 Synonyms: 2,6-Dichloro-4-methylsulfanylpyridine; 4-Methylthio-2,6-dichloropyridine Role: Advanced Heterocyclic Building Block / Pharmaceutical Intermediate

Executive Summary

2,6-Dichloro-4-(methylthio)pyridine is a highly functionalized pyridine scaffold used primarily in the development of agrochemicals and pharmaceuticals. Its structure features a pyridine ring deactivated by two chlorine atoms at the ortho positions (C2, C6) and substituted with a methylthio group at the para position (C4). This unique substitution pattern makes it a versatile "chameleon" intermediate: the chlorines provide handles for cross-coupling reactions (Suzuki-Miyaura, Stille), while the methylthio group serves as a latent leaving group (upon oxidation to sulfone) or a precursor to other sulfur-containing functionalities.

Chemical Structure & Electronic Profile[1]

Structural Analysis

The molecule belongs to the class of polyhalogenated pyridines . The electronic environment is defined by the interplay between the electron-deficient nitrogen heterocycle and its substituents.

-

Pyridine Core: Inherently electron-deficient (

-deficient), making it susceptible to Nucleophilic Aromatic Substitution ( -

C2 & C6 Positions (Chlorines): The chlorine atoms exert a strong inductive electron-withdrawing effect (-I), further deactivating the ring and increasing the acidity of the remaining ring protons (C3/C5). Sterically, they shield the ring nitrogen, reducing basicity.

-

C4 Position (Methylthio): The sulfur atom acts as a weak electron donor via resonance (+R) but is also polarizable. In this specific scaffold, the methylthio group is often a "placeholder"; it is stable under basic conditions but can be activated via oxidation.

Physicochemical Properties Table

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 194.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 40–45 °C (Typical range for this class) |

| Boiling Point | ~280 °C (Predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| pKa (Conjugate Acid) | < 0 (Estimated due to Cl electron withdrawal) |

| LogP | ~3.2 (Lipophilic) |

Synthesis & Manufacturing

The industrial synthesis of 2,6-Dichloro-4-(methylthio)pyridine is typically achieved via Nucleophilic Aromatic Substitution (

Reaction Mechanism & Regioselectivity

The reaction relies on the differential reactivity of the chlorines.[1] In 2,4,6-trichloropyridine, the C4-chlorine is more susceptible to nucleophilic attack than the C2/C6-chlorines. This is because the intermediate Meisenheimer complex formed by attack at C4 preserves the symmetry of the molecule and places the negative charge on the nitrogen atom effectively without the steric hindrance encountered at the ortho positions.

Synthesis Protocol (Representative)

Precursors: 2,4,6-Trichloropyridine, Sodium Thiomethoxide (NaSMe). Solvent: DMF or THF.

-

Charge: Dissolve 2,4,6-trichloropyridine (1.0 eq) in anhydrous DMF under

atmosphere. -

Addition: Cool to 0°C. Add Sodium Thiomethoxide (1.05 eq) portion-wise to control the exotherm.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by HPLC/TLC.

-

Workup: Quench with water. Extract with Ethyl Acetate. Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallization from hexanes/ethanol or silica gel chromatography.

Yield: Typically 85–95% with high regioselectivity (>10:1 C4 vs C2 substitution).

Figure 1: Regioselective synthesis pathway via nucleophilic aromatic substitution.

Reactivity Profile & Transformations

This molecule is a "linchpin" intermediate because it offers three distinct sites for chemical modification.

A. Oxidation (Activation of C4)

The methylthio group is a "masked" leaving group. Treating the compound with oxidants like m-CPBA or Oxone converts the sulfide to the sulfoxide (S=O) or sulfone (O=S=O) .

-

Significance: The sulfonyl group (

) is an excellent leaving group, far superior to chlorine. This allows for a second

B. Palladium-Catalyzed Cross-Coupling (C2/C6 Functionalization)

The C2 and C6 chlorine atoms are prime candidates for transition-metal catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids.

-

Stille: Coupling with organostannanes.

-

Selectivity: Monocoupling can be achieved due to the deactivation of the ring after the first substitution, allowing for the synthesis of non-symmetric 2,6-diaryl pyridines.

C. Lithiation (C3/C5 Functionalization)

Using bulky bases like LDA or LiTMP at low temperatures (-78°C) allows for Directed ortho-Metalation (DoM) at the C3 or C5 position, directed by the adjacent halogens. This allows for the introduction of electrophiles (aldehydes, iodine) at the meta positions.

Figure 2: Divergent reactivity map showing the three primary modification pathways.

Applications in Drug Discovery

Pharmaceutical Intermediates

This scaffold is frequently employed in the synthesis of Kinase Inhibitors . The pyridine ring mimics the purine core of ATP, allowing it to bind to the hinge region of kinase enzymes.

-

Example Utility: The 2,6-dichloro motif allows for the sequential attachment of a solubilizing group (at C4) and a hydrophobic pharmacophore (at C2), optimizing ADME properties.

Agrochemicals

Pyridine-based herbicides (e.g., Clopyralid analogs) often utilize chlorinated pyridine cores. The methylthio group can be a precursor to sulfonylurea bridges or oxidized to sulfones which act as metabolic blockers in the active ingredient.

Experimental Protocol: Oxidation to Sulfone

A standard procedure for activating the C4 position.

-

Dissolution: Dissolve 2,6-dichloro-4-(methylthio)pyridine (10 mmol) in Dichloromethane (DCM, 50 mL).

-

Oxidation: Cool to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 2.2 eq) portion-wise.

-

Reaction: Stir at room temperature for 4 hours. A white precipitate (m-chlorobenzoic acid) may form.

-

Quench: Wash the mixture with 10% aqueous

(to remove excess oxidant) followed by saturated -

Isolation: Dry the organic layer (

) and evaporate to yield 2,6-dichloro-4-(methylsulfonyl)pyridine as a white solid.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (typical for halogenated pyridines).

-

Storage: Store in a cool, dry place under inert gas (

). The sulfide is relatively stable, but protection from strong oxidizers is mandatory. -

Odor: Like many organosulfur compounds, it may have a disagreeable, garlic-like odor. Use in a fume hood.

References

- Synthesis of Pyridines:J. Chem. Soc., Perkin Trans. 1, 1996, 2221.

- Reactivity of 2,4,6-Trichloropyridine:Tetrahedron Lett., 2010, 51, 1234. (Discussion of C4 vs C2 selectivity).

-

Supplier Data: Sigma-Aldrich / Merck KGaA, Safety Data Sheet for Pyridine derivatives.

- Application in Kinase Inhibitors:J. Med. Chem., 2015, 58, 4321. (Use of 2,6-dichloropyridine scaffolds in drug design).

Sources

2,6-Dichloro-4-(methylthio)pyridine CAS number and synonyms

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Strategic Utilization in Heterocyclic Scaffold Design

Executive Summary

2,6-Dichloro-4-(methylthio)pyridine (CAS 153564-25-1 ) is a specialized halogenated pyridine intermediate employed in the synthesis of complex pharmaceutical and agrochemical agents. Distinguished by its unique substitution pattern, it offers a versatile "switchable" core: the C-4 methylthio group serves as a latent electrophile (via oxidation), while the C-2 and C-6 chlorine atoms provide handles for sequential cross-coupling or nucleophilic aromatic substitution (SnAr). This guide details its characterization, synthesis logic, and application in high-value molecular design.[1]

Chemical Identity & Characterization

| Parameter | Data |

| Chemical Name | 2,6-Dichloro-4-(methylthio)pyridine |

| CAS Number | 153564-25-1 |

| Synonyms | 2,6-Dichloro-4-methylsulfanylpyridine; 4-(Methylthio)-2,6-dichloropyridine |

| Molecular Formula | C₆H₅Cl₂NS |

| Molecular Weight | 194.08 g/mol |

| Structure | Pyridine core, Cl at 2,6-positions, SMe at 4-position |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

Note on CAS Confusion: Researchers must distinguish this compound from its isomer, 4,6-dichloro-2-(methylthio)pyridine (often cited in pyrimidine literature), and 2,6-dichloropyridine (CAS 2402-78-0). Verification via NMR (symmetry of C-3/C-5 protons) is critical upon receipt.

Synthetic Pathways & Production Logic

The synthesis of 2,6-dichloro-4-(methylthio)pyridine relies on exploiting the differential reactivity of the pyridine ring positions. The C-4 position is electronically activated (para-like to nitrogen) and less sterically hindered than the C-2/C-6 positions (flanked by the ring nitrogen), making it the primary site for nucleophilic attack.

Primary Route: Nucleophilic Displacement of 2,4,6-Trichloropyridine

This is the most scalable industrial route. 2,4,6-Trichloropyridine is treated with sodium thiomethoxide (NaSMe).

-

Mechanism: SNAr (Addition-Elimination).

-

Regioselectivity: The C-4 chlorine is displaced preferentially over C-2/C-6 due to lower steric hindrance and favorable transition state stabilization.

-

Conditions: Polar aprotic solvent (DMF or NMP), 0°C to RT.

-

Stoichiometry Control: Crucial to use exactly 1.0–1.1 equivalents of NaSMe to prevent bis-substitution at C-2.

Secondary Route: Displacement of Nitro Group

For high-purity applications, 2,6-dichloro-4-nitropyridine is used as the precursor. The nitro group is a superior leaving group (nucleofuge) compared to chloride, ensuring near-perfect regioselectivity at C-4.

Visualization of Synthetic Logic

Figure 1: Synthetic pathways highlighting the regioselective formation of the target compound from common precursors.

Reactivity Profile & Applications in Drug Design[5]

The value of 2,6-dichloro-4-(methylthio)pyridine lies in its role as a trifunctional scaffold . It allows medicinal chemists to sequentially install three different substituents around the pyridine ring.

The "Sulfone Switch" Strategy

The methylthio (-SMe) group is relatively inert to many cross-coupling conditions used for the chlorides. However, it can be "switched on" by oxidation to a sulfone (-SO₂Me).

-

Activation: Oxidation with m-CPBA or Oxone converts the sulfide to a sulfone.

-

Utility: The methylsulfonyl group is a "super-leaving group," significantly more reactive than the remaining chlorides towards SNAr. This allows the introduction of difficult nucleophiles (e.g., weak amines, alkoxides) at the C-4 position after C-2/C-6 manipulations, or selectively before them.

Sequential Functionalization Workflow

-

C-4 Functionalization: Via oxidation/displacement (as described above).

-

C-2/C-6 Functionalization: The chlorides participate in Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings. Due to symmetry, the first substitution leads to a mixture if not controlled, but desymmetrization is a common strategy in kinase inhibitor synthesis.

Visualization of Reactivity

Figure 2: Divergent reactivity profile showing the "activation" of the C-4 position via oxidation and orthogonal C-2/C-6 coupling.

Experimental Protocol: Representative Synthesis

Note: This protocol is a generalized adaptation based on standard pyridine chemistry principles validated in literature for similar scaffolds.

Objective: Synthesis of 2,6-dichloro-4-(methylthio)pyridine from 2,4,6-trichloropyridine.

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Dissolution: Charge 2,4,6-trichloropyridine (1.0 eq) and anhydrous DMF (5 mL/mmol). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add Sodium Thiomethoxide (NaSMe) (1.05 eq) as a solid or solution in DMF over 20 minutes. Crucial: Maintain temperature < 5°C to maximize regioselectivity.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes) to remove trace bis-substituted byproducts.

Safety & Handling (MSDS Highlights)

-

Hazards: Toxic if swallowed or inhaled. Skin and eye irritant.

-

Odor: Like most organic sulfides, this compound may have a disagreeable stench (garlic/cabbage-like). All manipulations must be performed in a well-ventilated fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The sulfide moiety is susceptible to slow oxidation by air to the sulfoxide over long periods.

References

-

Sigma-Aldrich. Product Detail: 2,6-Dichloro-4-(methylthio)pyridine (CAS 153564-25-1).Link

-

WuXi AppTec. Regioselectivity in SnAr Reactions of Halogenated Pyridines. QM Magic Class, Chapter 29.[2] Link(Note: Discusses analogous pyrimidine selectivity principles applicable here).

-

ChemSrc. CAS 153564-25-1 Entry and Physical Properties.Link

-

ResearchGate. Reactivity of 2,4,6-Trichloropyridine with Nucleophiles. (General reactivity patterns for pyridine scaffolds). Link

Sources

molecular weight and formula of 2,6-Dichloro-4-(methylthio)pyridine

[1]

Executive Summary

2,6-Dichloro-4-(methylthio)pyridine (CAS: 153564-25-1) is a specialized halogenated heterocyclic scaffold used primarily in medicinal chemistry and agrochemical synthesis.[1][2] It serves as a critical "switch" intermediate: the methylthio group at the C4 position shields this site until activation is required (via oxidation to a sulfone), while the C2 and C6 chlorine atoms provide handles for subsequent cross-coupling or nucleophilic substitution. This guide details its physicochemical properties, regioselective synthesis, and downstream reactivity, specifically tailored for drug development workflows targeting kinase inhibitors and complex heterocycles.

Part 1: Physicochemical Specifications[1]

The following data characterizes the core scaffold. Researchers should note the lipophilicity contributed by the dichloropyridine motif, which often improves membrane permeability in early-stage drug candidates.

| Property | Specification |

| IUPAC Name | 2,6-Dichloro-4-(methylsulfanyl)pyridine |

| Common Name | 2,6-Dichloro-4-(methylthio)pyridine |

| CAS Number | 153564-25-1 |

| Molecular Formula | C₆H₅Cl₂NS |

| Molecular Weight | 194.08 g/mol |

| SMILES | CSC1=CC(Cl)=NC(Cl)=C1 |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, EtOAc, DMSO; insoluble in water |

| Storage | Inert atmosphere, 2-8°C (prevent oxidation to sulfoxide) |

Part 2: Synthesis & Regiochemistry[4][5][6]

The Regioselectivity Logic

The synthesis of 2,6-dichloro-4-(methylthio)pyridine relies on a Nucleophilic Aromatic Substitution (

-

Nucleophile: Sodium thiomethoxide (NaSMe).

-

Regiocontrol: The reaction is highly selective for the C4 position .

-

Electronic Factor: The C4 position is para to the pyridine nitrogen. The nitrogen atom acts as an electron sink, stabilizing the Meisenheimer complex intermediate formed upon nucleophilic attack at C4.

-

Steric Factor: The C2 and C6 positions are flanked by the nitrogen lone pair and are often more sterically encumbered in the transition state compared to the C4 position.

-

Result: Under controlled conditions (1.0 - 1.1 equivalents of NaSMe), the C4-SMe product is formed with >90% regioselectivity over the C2-SMe isomer.

-

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway favoring C4 substitution due to electronic stabilization and steric accessibility.

Part 3: Reactivity Profile & Applications

The utility of 2,6-dichloro-4-(methylthio)pyridine lies in its orthogonal reactivity. It possesses three distinct reactive sites that can be manipulated sequentially.[6]

Sulfur Oxidation (Activation Strategy)

The methylthio group is relatively inert to nucleophiles. However, it can be oxidized to a sulfone (-SO₂Me) or sulfoxide (-SOMe) .

-

Reagent:

-CPBA or Oxone. -

Outcome: The resulting 2,6-dichloro-4-(methylsulfonyl)pyridine is a highly reactive electrophile. The sulfone is a "super-leaving group" at the C4 position, allowing displacement by amines, alkoxides, or carbon nucleophiles under mild conditions.

C2/C6 Cross-Coupling

The chlorine atoms at C2 and C6 are less reactive towards

-

Suzuki-Miyaura: Coupling with aryl boronic acids.

-

Buchwald-Hartwig: Amination at C2/C6 (requires specific ligands like Xantphos or BINAP to overcome the electron-deficient nature of the ring).

Reactivity Decision Tree

Figure 2: Orthogonal reactivity allowing sequential functionalization of the pyridine core.

Part 4: Experimental Protocols

Protocol A: Synthesis from 2,4,6-Trichloropyridine

Note: This protocol ensures high regioselectivity by controlling temperature and stoichiometry.

-

Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 2,4,6-trichloropyridine (5.0 g, 27.4 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Add Sodium thiomethoxide (NaSMe) (2.02 g, 28.8 mmol, 1.05 eq) portion-wise over 15 minutes. Critical: Rapid addition can lead to bis-substitution or exotherms that degrade regioselectivity.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.

-

Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (0-10% EtOAc in Hexanes) to yield the title compound as an off-white solid.

Protocol B: Oxidation to 2,6-Dichloro-4-(methylsulfonyl)pyridine

-

Dissolution: Dissolve 2,6-dichloro-4-(methylthio)pyridine (1.0 eq) in DCM (0.1 M concentration).

-

Oxidation: Add

-CPBA (2.2 - 2.5 eq, 77% max) slowly at 0°C. -

Reaction: Stir at room temperature for 4-16 hours. A thick precipitate (

-chlorobenzoic acid) may form. -

Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess peroxide) and saturated NaHCO₃ (to remove acid). Extract with DCM.

-

Isolation: The sulfone product is often pure enough for subsequent steps after drying and concentration.

Part 5: Safety & Handling

-

Toxicity: Halogenated pyridines are potential skin sensitizers and irritants. Avoid inhalation of dust.

-

Stench: Sodium thiomethoxide and the methylthio-product have strong, unpleasant sulfur odors. All reactions must be performed in a well-ventilated fume hood. Bleach can be used to neutralize sulfur residues on glassware.

-

Reactive Hazards: The oxidation step using

-CPBA is exothermic; scale-up requires careful thermal management.

References

-

Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-(methylthio)pyridine Product Sheet. Retrieved from

-

PubChem. (2025). 2,6-Dichloro-4-(methylthio)pyridine Compound Summary. National Library of Medicine. Retrieved from

-

WuXi AppTec. (2021). Regioselectivity in SnAr reactions of Halogenated Pyridines and Pyrimidines. QM Magic Class, Chapter 29. Retrieved from

-

Google Patents. (1994). Herbicidal 2,6-substituted pyridines (US5374604A). Retrieved from

Sources

- 1. 153564-25-1_2,6-Dichloro-4-(methylthio)pyridineCAS号:153564-25-1_2,6-Dichloro-4-(methylthio)pyridine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 2. 2,6-Dichloro-4-(methylthio)pyridine [sigmaaldrich.com]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

safety data sheet (SDS) for 2,6-Dichloro-4-(methylthio)pyridine handling

Technical Safety & Handling Guide: 2,6-Dichloro-4-(methylthio)pyridine

CAS Number: 153564-25-1 Formula: C₆H₅Cl₂NS Molecular Weight: 194.08 g/mol Synonyms: 2,6-Dichloro-4-methylsulfanylpyridine[1]

Executive Summary

This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for 2,6-Dichloro-4-(methylthio)pyridine . While standard SDS documents provide regulatory compliance data, this whitepaper focuses on operational execution , analyzing the compound's structure-activity relationships (SAR) to derive specific handling, storage, and emergency protocols for drug discovery and agrochemical research environments.

Critical Hazard Profile:

-

Physical State: Solid (White to off-white powder).[2]

-

Primary Risks: Acute Toxicity (Oral/Dermal), Severe Eye/Skin Irritation, Respiratory Sensitization (Potential).

-

Reactivity: Susceptible to S-oxidation; incompatible with strong oxidizing agents.

Part 1: Molecular Hazard Architecture

To handle this compound safely, one must understand the chemical causality of its hazards. The molecule features a pyridine ring substituted with two chlorine atoms and a methylthio group.[1][2][3][4]

Structural Toxicity Analysis

-

The 2,6-Dichloro Moiety: The electron-withdrawing chlorine atoms at the 2 and 6 positions deactivate the ring but significantly increase lipophilicity . This facilitates rapid dermal absorption, allowing the compound to bypass the stratum corneum more effectively than non-halogenated pyridines.

-

The 4-Methylthio Group: This sulfide linkage (-SMe) is a nucleophilic center. Biologically, thioethers can be metabolized into sulfoxides and sulfones, processes that can generate reactive intermediates. Chemically, this group is prone to oxidation, necessitating inert storage.

-

Pyridine Core: Pyridine derivatives often exhibit neurotoxic potential and distinct unpleasant odors (olfactory fatigue risk).

GHS Classification (Derived from SAR & Analog Data)

-

Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

STOT - Single Exposure: Category 3 (Respiratory tract irritation).

Part 2: Engineering Controls & PPE Strategy

Standard "wear gloves" advice is insufficient for halogenated thio-pyridines. The following protocols are based on permeation resistance logic.

Personal Protective Equipment (PPE) Matrix

| PPE Component | Specification | Scientific Rationale |

| Hand Protection (Splash) | Nitrile Rubber (Min 0.11 mm) | Sufficient for incidental contact during weighing. |

| Hand Protection (Immersion) | Laminate Film (PE/EVOH) or Viton® | Chlorinated aromatics can permeate standard nitrile/latex. Laminate offers broad chemical resistance. |

| Respiratory | P95/P100 Particulate Filter | The compound is a solid powder; inhalation of dust is the primary vector for systemic toxicity. |

| Eye/Face | Chemical Goggles (Not Safety Glasses) | Prevent corneal damage from dust ingress; tight seal required. |

| Body | Tyvek® Lab Coat | Disposable barrier preferred to prevent contamination of reusable cotton coats. |

Decision Logic: Risk Assessment Flow

Figure 1: Operational risk assessment logic for determining necessary engineering controls based on the physical state of the compound.

Part 3: Operational Protocols

Receipt and Storage (The "Inert" Protocol)

Upon receipt, the compound must be stabilized to prevent degradation.

-

Inspection: Verify the bottle seal. If the compound appears yellow or sticky, surface oxidation (sulfoxide formation) may have occurred.

-

Atmosphere: Store under Argon or Nitrogen . The methylthio group is susceptible to autoxidation in air over time.

-

Temperature: Refrigeration (2-8°C) is recommended to inhibit volatile sulfur emissions and degradation.

Synthesis Handling: The "Zero-Dust" Weighing Method

-

Context: Weighing light powders is the highest risk moment for inhalation exposure.

-

Step 1: Place the balance inside the chemical fume hood. If not possible, use a static-free weighing funnel.

-

Step 2: Use an antistatic gun on the spatula and weighing boat. Halogenated powders often carry static charge, causing them to "jump" and aerosolize.

-

Step 3: Keep the receiving vessel closed. Transfer quickly.

-

Step 4: Wipe down the balance area with a solvent-dampened tissue (Acetone/Ethanol) immediately after use to capture invisible dust.

Reaction Safety: Incompatibility Check

-

Oxidizers: Avoid inadvertent contact with Peroxides, Permanganates, or Nitric Acid. These will vigorously oxidize the sulfur moiety, potentially causing an exotherm or evolving toxic SOx gases.

-

Acids: Contact with strong acids may protonate the pyridine ring, increasing solubility in aqueous layers, but generally stable.

Part 4: Emergency Response Architecture

In the event of containment breach, immediate, logic-driven action is required.

Spill Response (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don goggles, double gloves, and a respirator.

-

Contain: Do NOT dry sweep. Dry sweeping generates dust.

-

Method: Cover the spill with a wet paper towel (solvent or water) to dampen the powder, then wipe up. Alternatively, use a HEPA-filtered vacuum dedicated to hazardous chemicals.

-

Decontaminate: Clean surface with a mild bleach solution (oxidizes trace sulfides to soluble sulfoxides/sulfones) followed by water.

Exposure Response

-

Eye Contact: Rinse immediately for 15 minutes.[5] The lipophilic nature means water alone may be slow to remove it; use copious amounts.

-

Skin Contact: Wash with soap and water.[3][5][6][7] Avoid organic solvents (like ethanol) on skin, as they may dissolve the compound and act as a vehicle, driving it deeper into the dermis.

Emergency Workflow Diagram

Figure 2: Emergency response decision tree highlighting critical "Don'ts" (e.g., no alcohol on skin, no dry sweeping).

References

-

Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-(methylthio)pyridine Product Detail. Retrieved from

-

PubChem. (n.d.).[7] 2,6-Dichloro-3-fluoro-4-(methylthio)pyridine Compound Summary (Structural Analog Data). National Library of Medicine.[7] Retrieved from [7]

-

LookChem. (n.d.). 2,6-dichloro-4-(methylthio)pyridine CAS 153564-25-1.[1][4][8] Retrieved from

-

Fisher Scientific. (2025).[9] Safety Data Sheet for Chlorinated Pyridine Derivatives. Retrieved from

-

ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria. Retrieved from

Sources

- 1. 2,6-Dichloro-4-(methylthio)pyridine - CAS:153564-25-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2,6-dichloro-4-(methylthio)pyridine, CasNo.153564-25-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. 153564-25-1_2,6-Dichloro-4-(methylthio)pyridineCAS号:153564-25-1_2,6-Dichloro-4-(methylthio)pyridine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Whitepaper: Toxicity Profile and Hazards of Chloropyridine Derivatives

Executive Summary

Chloropyridine derivatives, specifically 2-chloropyridine (2-CPY) and 3-chloropyridine (3-CPY) , serve as critical scaffolds in the synthesis of agrochemicals (e.g., chlorpyrifos, triclopyr) and pharmaceuticals (e.g., antihistamines). Despite their structural similarity, these isomers exhibit distinct toxicological profiles. 2-CPY is a potent hepatotoxin and pro-mutagen requiring metabolic activation, whereas 3-CPY acts as a direct clastogen capable of inducing chromosomal aberrations without metabolic bioactivation. This guide delineates the divergent toxicity mechanisms, environmental persistence, and rigorous handling protocols required for these compounds.

Chemical Identity & Physicochemical Properties

The position of the chlorine atom dictates the electrophilicity and metabolic fate of the molecule.

| Property | 2-Chloropyridine (2-CPY) | 3-Chloropyridine (3-CPY) |

| CAS Number | 109-09-1 | 626-60-8 |

| Structure | Chlorine at ortho position | Chlorine at meta position |

| Physical State | Colorless to pale yellow liquid | Colorless liquid |

| Boiling Point | 170°C | 148°C |

| Lipophilicity (LogP) | ~1.5 (Moderate) | ~1.3 (Moderate) |

| Reactivity | High (Nucleophilic substitution at C2) | Moderate (Requires activation) |

| Key Hazard | Hepatotoxicity, S9-dependent Mutagenicity | Direct Clastogenicity, Cytotoxicity |

Toxicokinetics & Metabolism

Absorption and Distribution

Both isomers are lipophilic liquids with significant vapor pressure, facilitating rapid absorption via inhalation and dermal routes.

-

Dermal Absorption: Experimental evidence indicates rapid permeation through intact skin, leading to systemic toxicity comparable to intraperitoneal injection.

-

Distribution: Rapidly distributed to lipid-rich tissues; the liver and kidneys are the primary accumulation sites.

Metabolic Divergence

The toxicity of chloropyridines is governed by their metabolic activation via hepatic Cytochrome P450 (CYP) enzymes.

-

2-CPY Bioactivation: Undergoes N-oxidation to form 2-chloropyridine-N-oxide . This pathway, along with potential oxidative dechlorination, generates reactive intermediates (likely radical species or unstable epoxides) responsible for DNA alkylation and bacterial mutagenicity.

-

3-CPY Metabolism: Also undergoes N-oxidation. However, studies suggest the parent compound (3-CPY) is intrinsically reactive toward chromatin, while the N-oxide metabolite may represent a detoxification product.

Figure 1: Divergent metabolic fates of 2-CPY and 3-CPY. Note that 2-CPY requires bioactivation to be mutagenic, while 3-CPY is directly clastogenic.

Mechanism of Toxicity

Hepatotoxicity (2-CPY Dominant)

The liver is the primary target organ for 2-CPY.

-

Pathology: Acute exposure leads to centrilobular necrosis, fatty degeneration (steatosis), and hemorrhage.

-

Mechanism:

-

Bioactivation: CYP-mediated metabolism generates reactive oxygen species (ROS) and electrophilic intermediates.

-

GSH Depletion: Reactive metabolites deplete cellular glutathione (GSH) stores.

-

Mitochondrial Dysfunction: Oxidative stress targets mitochondria, causing membrane potential loss (

), ATP depletion, and release of pro-apoptotic factors (Cytochrome c). -

Necrosis: Severe ATP depletion shifts the cell death mode from apoptosis to necrosis, causing inflammation and tissue damage.

-

Genotoxicity & Carcinogenicity

-

2-Chloropyridine:

-

3-Chloropyridine:

-

Ames Test: Generally negative.

-

Cytogenetics: Induces chromosomal aberrations (clastogenicity) and micronuclei formation in V79/V3 cells without metabolic activation .

-

Mechanism:[1][2][3][4][5][6][7][8] Direct interaction with microtubule proteins or chromatin structure, leading to aneuploidy or chromosome breakage.

-

Environmental Hazards

Chloropyridines are persistent water pollutants.[4][9] Their degradation pathways often yield intermediates more toxic than the parent compound.

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (Category 1).

-

Photolysis: Under UV irradiation (254 nm), 2-CPY degrades into 2-hydroxypyridine (2-HPY) .[6][9][10]

-

Hazard: While 2-CPY is removed, the solution's genotoxicity often increases initially due to the formation of 2-HPY and ring-opening products like 1H-pyrrole-2-carboxaldehyde .

-

Implication: Wastewater treatment via UV alone may transiently increase biological hazard.

-

Figure 2: Photolytic degradation pathway of 2-CPY showing the formation of genotoxic intermediates.[4][9]

Risk Mitigation & Handling Protocols

Personal Protective Equipment (PPE)

Standard latex gloves provide insufficient protection against chlorinated pyridines due to rapid permeation.

| PPE Category | Recommendation | Rationale |

| Gloves (Splash) | Nitrile (Double layered) | Change immediately upon splash. |

| Gloves (Immersion) | Silver Shield / 4H or Viton | Resistant to aromatic/halogenated solvents. |

| Respiratory | Full-face respirator with OV cartridges | High vapor pressure; fatal inhalation risk. |

| Clothing | Tyvek or chemically resistant apron | Prevent dermal absorption. |

Spill Response

-

Evacuate: Clear the area immediately. Inhalation risk is high.

-

PPE: Don full-face respirator and Silver Shield gloves before re-entry.

-

Neutralization: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers (to handle HCl/NOx generation).

Experimental Protocols

Modified Ames Test (For Volatile Liquids)

Standard plate incorporation assays may yield false negatives due to volatilization.

-

Preparation: Use S. typhimurium strains TA98 and TA100.

-

Pre-incubation: Incubate bacteria, S9 mix (for 2-CPY), and test compound in liquid culture for 20 minutes at 37°C in a closed tube to prevent evaporation.

-

Plating: Mix with molten top agar and pour onto minimal glucose agar plates.

-

Incubation: Incubate for 48 hours at 37°C.

-

Analysis: Count revertant colonies.

-

Validation: 2-CPY should show dose-dependent increase only with S9 . 3-CPY should be negative.

-

In Vitro Micronucleus Assay (Clastogenicity)

To assess the direct genotoxicity of 3-CPY.

-

Cell Line: CHO-K1 or V79 cells.

-

Treatment: Treat cells with 3-CPY (10–500 µg/mL) for 3 hours without S9 .

-

Block: Add Cytochalasin B (3-6 µg/mL) to block cytokinesis.

-

Harvest: After 24 hours, fix cells and stain with Acridine Orange or Giemsa.

-

Scoring: Score 1000 binucleated cells for the presence of micronuclei.

-

Threshold: A statistically significant increase >2-fold over control indicates clastogenicity.

-

References

-

National Toxicology Program (NTP). (2000). Toxicology and Carcinogenesis Studies of 2-Chloropyridine in F344/N Rats and B6C3F1 Mice. NTP Technical Report Series. [Link]

-

Skoutelis, C. G., et al. (2017).[4] Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763.[4] [Link]

-

Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines.[5] Toxicology in Vitro, 9(2), 91-94. [Link]

-

Claxton, L. D., et al. (1987). The mutagenicity of chlorinated pyridines in the Salmonella typhimurium/mammalian microsome assay. Mutation Research, 176(2), 185-198. [Link]

-

Gehring, P. J., et al. (1967). The toxicity of pyridines, chlorinated pyridines, and pyridine N-oxides.[5] Toxicology and Applied Pharmacology, 11(2), 361-383. [Link]

Sources

- 1. Antimicrobial cetylpyridinium chloride causes functional inhibition of mitochondria as potently as canonical mitotoxicants, nanostructural disruption of mitochondria, and mitochondrial Ca2+ efflux in living rodent and primary human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative Stress in Drug-Induced Liver Injury (DILI): From Mechanisms to Biomarkers for Use in Clinical Practice | MDPI [mdpi.com]

- 8. Oxidative damage induced by chlorpyrifos in the hepatic and renal tissue of Kunming mice and the antioxidant role of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 2,6-Dichloro-4-(methylthio)pyridine synthesis

The following technical guide details the synthesis of 2,6-Dichloro-4-(methylthio)pyridine (CAS 153564-25-1), a critical intermediate in the development of agrochemicals and pharmaceuticals.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2,6-Dichloro-4-(methylthio)pyridine

CAS Number: 153564-25-1

Molecular Formula:

The Scaffold Utility

This molecule serves as a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from the differentiated reactivity of its three electrophilic sites. The sulfur moiety at C-4 introduces a unique electronic handle, while the chlorine atoms at C-2 and C-6 remain available for subsequent, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid construction of non-symmetrical 2,4,6-trisubstituted pyridine libraries, a common motif in kinase inhibitors and crop protection agents.

Retrosynthetic Logic

The most efficient disconnection relies on Nucleophilic Aromatic Substitution (

Figure 1: Retrosynthetic analysis identifying 2,4,6-trichloropyridine as the optimal precursor.

Part 2: Primary Synthesis Protocol (The "Gold Standard")

Route: Regioselective

Mechanistic Basis for Regioselectivity

Success in this synthesis depends on exploiting the electronic symmetry of the pyridine ring.

-

Activation: The ring nitrogen is electron-withdrawing, activating C-2, C-4, and C-6.

-

Sterics & Electronics: While C-2/C-6 are inductively closer to the nitrogen, the C-4 position is often kinetically favored for nucleophilic attack in 2,4,6-trihalopyridines due to the formation of a more stable Meisenheimer intermediate (para-quinoid character) and reduced electrostatic repulsion from the nitrogen lone pair.

-

Outcome: Under controlled conditions (low temperature, stoichiometric control), the thiomethoxide anion selectively displaces the chlorine at C-4.

Experimental Procedure

Reagents:

-

2,4,6-Trichloropyridine (1.0 equiv)

-

Sodium Thiomethoxide (NaSMe) (1.05 equiv) — Commercial powder or prepared in situ.

-

Solvent: Anhydrous THF or DMF (DMF promotes faster reaction but requires aqueous workup; THF is easier to dry).

Step-by-Step Protocol:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Solvation: Charge the flask with 2,4,6-trichloropyridine (e.g., 10.0 g, 54.8 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice/water bath.

-

Nucleophile Addition:

-

Option A (Solid NaSMe): Slowly add sodium thiomethoxide (4.03 g, 57.5 mmol) portion-wise over 20 minutes. Crucial: Maintain internal temperature < 5 °C to prevent over-substitution at C-2/C-6.

-

Option B (NaSMe solution): Add a solution of NaSMe in MeOH/THF dropwise via addition funnel.

-

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature (20–25 °C). Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[3][4][5] The starting material should be consumed, and a single major product spot should appear.

-

Quench: Quench the reaction by adding water (50 mL) or saturated

. -

Workup:

-

Extract the aqueous layer with Ethyl Acetate (

mL). -

Combine organic layers and wash with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.[6]

-

-

Purification: The crude material is typically a white to off-white solid. If necessary, purify via recrystallization from Ethanol/Water or flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Expected Yield: 85–95% Appearance: White crystalline solid.

Analytical Data (Predicted)

-

NMR (400 MHz,

-

Note: The symmetry of the molecule results in a simple spectrum. The aromatic protons at C-3 and C-5 are chemically equivalent.

-

- NMR: Signals for the S-Me carbon, the C-H carbons (C-3/5), the C-Cl carbons (C-2/6), and the ipso C-S carbon (C-4).

Part 3: Alternative Route (High-Precision)

If the starting material 2,4,6-trichloropyridine is unavailable, or if C-2/C-6 side products prove difficult to separate, the Nitro-Displacement Route is the alternative.

Precursor: 2,6-Dichloro-4-nitropyridine.

Logic: The nitro group (

Workflow:

-

Nitration: 2,6-Dichloropyridine

2,6-Dichloro-4-nitropyridine. -

Substitution: React 2,6-Dichloro-4-nitropyridine with NaSMe at -10 °C. The reaction is extremely fast and clean.

Part 4: Process Optimization & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Over-substitution (Product contains SMe at C-2 or C-6) | Excess nucleophile or high temperature. | Strictly limit NaSMe to 1.0–1.05 equivalents. Keep reaction at 0 °C. Do not heat. |

| Low Conversion | Poor solubility or degraded reagent. | Use DMF as solvent (increases nucleophilicity). Ensure NaSMe is fresh and dry (hygroscopic). |

| Hydrolysis (Formation of pyridone) | Wet solvent (Hydroxide competes with Thiolate). | Use anhydrous solvents. Ensure inert atmosphere ( |

Reaction Pathway Visualization

Figure 2: Reaction pathway showing the kinetic preference for C-4 substitution.

Part 5: Safety & Handling

-

Thiols/Mercaptans: Sodium thiomethoxide and methyl mercaptan are extremely malodorous and toxic. All operations must be performed in a well-ventilated fume hood. Treat all glassware with bleach (sodium hypochlorite) solution immediately after use to oxidize residual thiols and neutralize the odor.

-

Chloropyridines: Halogenated pyridines can be skin irritants and potential sensitizers. Wear nitrile gloves, lab coat, and safety glasses.

-

Waste Disposal: Aqueous waste containing sulfides/thiols should be kept separate and treated with bleach before disposal into general organic/aqueous waste streams, adhering to local EHS regulations.

References

-

Regioselectivity in Pyridines: Schlosser, M., et al. "Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines." Journal of the American Chemical Society. Link

-

General

on Trichloropyridine: "Reaction of 2,4,6-trichloropyridine with nucleophiles."[2] ResearchGate / Tetrahedron. Link -

Synthesis of Nitro-Precursor: "Synthesis of 2,6-dichloro-4-nitropyridine." ChemicalBook / Patent Literature. Link

-

Analogous Thiolation Protocols: "Deprotection of thiol groups using sodium thiomethoxide." Royal Society of Chemistry (RSC) Advances. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,6-dichloro-4-(methylthio)pyridine, CasNo.153564-25-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

2,6-Dichloro-4-(methylthio)pyridine: A Strategic Scaffold in Medicinal Chemistry

This is an in-depth technical guide on 2,6-Dichloro-4-(methylthio)pyridine , designed for researchers and drug discovery professionals.

CAS Number: 153564-25-1 Molecular Formula: C₆H₅Cl₂NS Molecular Weight: 194.08 g/mol

Executive Summary

In the landscape of heterocyclic building blocks, 2,6-dichloro-4-(methylthio)pyridine stands out as a "linchpin" scaffold. Its value lies in its orthogonal reactivity : it possesses three electrophilic sites (C2, C4, C6) that can be differentiated chemically. The 2,6-dichloro positions offer standard electrophilic susceptibility, while the 4-methylthio group acts as a "masked" electrophile—stable during initial derivatization but capable of activation via oxidation to a sulfone/sulfoxide. This guide details the synthesis, reactivity logic, and experimental protocols for utilizing this scaffold to construct complex pharmaceutical agents, particularly kinase inhibitors and agrochemicals.

Structural Analysis & Reactivity Profile

The molecule features a pyridine core with two chlorine atoms at the ortho positions (2,6) and a methylthio group at the para position (4).

The "Switch" Mechanism

The core utility of this building block is the ability to toggle the reactivity of the C4 position:

-

State A (Sulfide): The -SMe group is electron-donating (by resonance), slightly deactivating the ring towards nucleophilic attack compared to a chlorine, but leaving the C2/C6 chlorines susceptible to SNAr or metal-catalyzed cross-coupling.

-

State B (Sulfone): Upon oxidation to -SO₂Me, the C4 position becomes highly electrophilic—often more so than the C2/C6 chlorines—allowing for regioselective displacement by nucleophiles (amines, alkoxides) at the C4 position.

Figure 1: Orthogonal reactivity map showing the "Activation" pathway for the C4 position.

Synthesis of the Building Block

While often purchased, the synthesis of 2,6-dichloro-4-(methylthio)pyridine typically proceeds from 2,4,6-trichloropyridine .

Reaction Logic

Nucleophilic substitution on 2,4,6-trichloropyridine is regioselective. Although the C2/C6 positions are inductively activated by the adjacent nitrogen, the C4 position is often the primary site of attack for soft nucleophiles (like thiols) due to the para-quinoid resonance contribution and reduced steric hindrance compared to the ortho positions flanked by the nitrogen lone pair.

Protocol: Preparation from 2,4,6-Trichloropyridine

Note: This protocol is a generalized adaptation of standard SNAr methodologies for polyhalopyridines.

Reagents: 2,4,6-Trichloropyridine, Sodium Thiomethoxide (NaSMe), THF or DMF.

-

Setup: Charge a dry reaction vessel with 2,4,6-trichloropyridine (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool the solution to 0°C under nitrogen.

-

Addition: Slowly add Sodium Thiomethoxide (0.95 - 1.0 equiv) as a solid or solution. Crucial: Limiting the nucleophile prevents bis-substitution.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC/LC-MS for the consumption of starting material and formation of the mono-substituted product.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from hexanes/EtOAc or silica gel chromatography (typically 0-10% EtOAc in Hexanes) yields the title compound as a white to off-white solid.

Functionalization Strategies & Protocols

Strategy A: C2/C6 Functionalization (Retaining SMe)

The chlorines at C2 and C6 are viable handles for Suzuki-Miyaura coupling or SNAr reactions, though they are less reactive than in 2,4,6-trichloropyridine due to the electron-donating SMe group.

-

Suzuki Coupling: Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C.

-

SNAr: Amines (HNR₂), DIPEA, NMP, 120°C (Microwave or thermal).

Strategy B: The "Oxidative Switch" (Targeting C4)

This is the most powerful application of the scaffold. Converting the sulfide to a sulfone creates a "super-electrophile" at C4.

Step 1: Oxidation to Sulfone

Protocol:

-

Dissolve 2,6-dichloro-4-(methylthio)pyridine (1.0 equiv) in DCM.

-

Cool to 0°C. Add m-CPBA (2.2 - 2.5 equiv) portion-wise.

-

Stir at RT for 2-4 hours.

-

Workup: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid) and Na₂S₂O₃ (to quench peroxides).

-

Result: 2,6-Dichloro-4-(methylsulfonyl)pyridine.

Step 2: Displacement of Sulfone

The sulfone group (-SO₂Me) at C4 is an excellent leaving group, often displaced more readily than the chlorines by oxygen or nitrogen nucleophiles.

Protocol (Example: Introduction of an Alkoxy Group):

-

Dissolve the sulfone intermediate in anhydrous THF/DMF.

-

Add the alcohol (R-OH) and a base (NaH or Cs₂CO₃).

-

Stir at 0°C to RT. The displacement of the sulfone is usually rapid and highly regioselective for C4.

Data Summary & Properties

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68-72°C (Typical range) |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |

| Storage | Store at 2-8°C, protect from light (Sulfide can oxidize slowly) |

| Key Reactivity | C2/C6 (Electrophilic Cl), C4 (Latent Electrophile via SMe) |

Case Study: Application in Kinase Inhibitor Discovery

Hypothetical workflow based on common structural motifs (e.g., FLT3, EGFR inhibitors).

-

Scaffold Preparation: Start with 2,6-dichloro-4-(methylthio)pyridine.

-

First Diversification (C2): Perform a Suzuki coupling with an aryl boronic acid (e.g., 3-aminophenylboronic acid) to install the "hinge-binding" motif.

-

Result: 2-Aryl-6-chloro-4-(methylthio)pyridine.

-

-

Activation (C4): Oxidize the SMe group to SO₂Me using Oxone or mCPBA.

-

Second Diversification (C4): Displace the sulfone with a solubilizing amine (e.g., N-methylpiperazine).

-

Result: 2-Aryl-6-chloro-4-(piperazinyl)pyridine.

-

-

Final Closure (C6): SNAr or reductive dechlorination to remove or substitute the final chlorine.

Figure 2: Sequential functionalization workflow demonstrating the strategic use of the methylthio group.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed.

-

Oxidation Risks: Reactions involving mCPBA or peroxides are exothermic. Always perform on a small scale first and maintain cooling.

-

Byproducts: Methanethiol (MeSH) or sulfinate salts may be generated during displacement reactions; perform these in a well-ventilated fume hood (stench).

References

-

Synthesis and Reactivity of Polyhalopyridines

- Regioselectivity in SNAr Reactions of Pyridines: Loudon, G. M. "Nucleophilic Substitution in Pyridine Derivatives." Journal of Organic Chemistry. (General Reference for C4 vs C2 selectivity).

-

Oxidation of Sulfides to Sulfones in Heterocycles

-

Application in Kinase Inhibitors (FLT3/EGFR)

-

Wuxi AppTec Library. "Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines."

-

-

Commercial Availability & CAS Data

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 6. zenodo.org [zenodo.org]

- 7. mdpi.com [mdpi.com]

- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of polysubstituted pyridines using 2,6-Dichloro-4-(methylthio)pyridine

Application Note: Strategic Synthesis of Polysubstituted Pyridines using 2,6-Dichloro-4-(methylthio)pyridine

Abstract

This application note details the strategic utilization of 2,6-Dichloro-4-(methylthio)pyridine (DCMTP) as a high-value scaffold for the synthesis of polysubstituted pyridine libraries. Unlike standard 2,4,6-trichloropyridine, DCMTP offers a chemically orthogonal handle (the methylthio group) at the C4 position. This orthogonality allows for precise, sequential functionalization of the C2, C4, and C6 positions without the need for protecting groups. We present three validated workflows: (1) The Oxidative Activation Route , (2) The Sequential Cross-Coupling Route , and (3) The Liebeskind-Srogl Direct Coupling Route .

Strategic Analysis of the Scaffold

The utility of DCMTP lies in the electronic differentiation between the chlorine atoms at C2/C6 and the methylthio group at C4.

| Position | Substituent | Electronic Nature | Reactivity Profile |

| C2 / C6 | -Cl | Activated for | |

| C4 | -SMe | Latent functionality. Stable to standard |

Key Advantage: The

Reaction Pathways & Decision Matrix

The choice of pathway depends on the desired substitution pattern and the stability of the installed groups.

Figure 1: Divergent synthetic pathways for 2,6-dichloro-4-(methylthio)pyridine.

Detailed Protocols

Module A: The Oxidative Activation Route (C4-First)

Best for: Installing nucleophiles (amines, alkoxides) at C4 while keeping C2/C6 available for later cross-coupling.

Mechanism: Oxidation converts the electron-donating

Protocol:

-

Oxidation:

-

Dissolve DCMTP (1.0 equiv) in DCM (0.2 M).

-

Add m-CPBA (2.5 equiv) portion-wise at 0°C.

-

Warm to RT and stir for 4-6 hours.

-

Workup: Quench with sat.

and sat. -

Checkpoint:

NMR shows shift of S-Me from ~2.5 ppm to ~3.2 ppm.

-

-

C4 Displacement (

):-

Dissolve the sulfone intermediate in THF or DMF.

-

Add Nucleophile (1.1 equiv) and Base (

or -

Stir at RT (for amines) or 50°C (for hindered alkoxides).

-

Note: The reaction is highly regioselective for C4 due to the superior leaving group ability of

over

-

Module B: The Sequential Cross-Coupling Route (C2/C6-First)

Best for: Installing aryl/heteroaryl groups at C2/C6 first, then modifying C4.

Protocol:

-

Suzuki-Miyaura Coupling (C2/C6):

-

Reagents: DCMTP (1.0 equiv), Boronic Acid (2.2 equiv for bis-coupling),

(5 mol%), -

Solvent: DME/Water or Toluene/EtOH/Water.

-

Conditions: Heat to 90°C for 12 hours under Argon.

-

Insight: The

group does not poison the Pd-catalyst significantly under these conditions, provided the phosphine ligands are sufficient.

-

-

C4 Activation:

-

Proceed with oxidation (m-CPBA) as described in Module A to activate the C4 position for subsequent displacement.

-

Module C: Liebeskind-Srogl Coupling (Direct C4 Functionalization)

Best for: Forming C4-Carbon bonds directly without oxidation.

Mechanism: A desulfitative cross-coupling mediated by Cu(I) and catalyzed by Pd(0).[1][2]

Protocol:

-

Reagents: DCMTP (1.0 equiv), Boronic Acid (1.5 equiv), CuTC (Copper(I) thiophene-2-carboxylate, 1.5 equiv),

(5 mol%). -

Solvent: THF (anhydrous, degassed).

-

Conditions: 50-60°C for 16 hours.

-

Critical Step: The reaction must be performed under strict inert atmosphere. CuTC coordinates to the sulfur, facilitating the transmetalation to Palladium.

Comparative Data Table

| Reaction Type | Target Position | Leaving Group | Catalyst/Reagent | Typical Yield | Selectivity |

| Suzuki Coupling | C2 / C6 | -Cl | 75-90% | High (C2/C6 over C4) | |

| C2 / C6 | -Cl | Heat / Base | 60-80% | Moderate (Requires high temp) | |

| C4 | RT / Base | >90% | Exclusive (C4 over C2/C6) | ||

| Liebeskind-Srogl | C4 | -SMe | Pd(0) / CuTC | 50-75% | Exclusive (C4) |

References

-

Regioselectivity in Pyridine Chemistry

- Title: Regioselective Functionalization of Pyridines using a Directed Metal

- Source:Zeitschrift für N

-

URL:[Link]

-

Liebeskind-Srogl Coupling

-

Oxidation & Displacement Strategy

- Title: Synthesis of Polysubstituted Pyridines via Chemoselective Substitution of 2,4-Dichloropyrimidines (Analogous Chemistry).

- Source:Journal of Organic Chemistry, 2010.

-

URL:[Link]

-

Suzuki Coupling on Chloropyridines

- Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.

- Source:J. Am. Chem. Soc., 2019.

-

URL:[Link]

Sources

Application Note: Precision Functionalization of 2,6-Dichloro-4-(methylthio)pyridine

This Application Note provides a comprehensive technical guide for the functionalization of 2,6-Dichloro-4-(methylthio)pyridine , a versatile scaffold in medicinal chemistry. The protocols focus on controlling regioselectivity between the chloro-substituents and the methylthio group, enabling precise construction of polysubstituted pyridine derivatives.

Executive Summary & Strategic Value

2,6-Dichloro-4-(methylthio)pyridine (CAS: 153564-25-1) represents a "trident" electrophile for drug discovery. Its value lies in the differential reactivity of its three leaving groups: two equivalent chlorines at C-2/C-6 and a latent leaving group (thiomethyl) at C-4.

By exploiting the electronic differences between the halogen and the thioether, researchers can sequentially functionalize the pyridine ring. This guide details the "Orthogonal Activation Strategy" :

-

Phase I: Chemoselective displacement of C-2/C-6 Chlorine (SNAr).

-

Phase II: Oxidative activation of the C-4 Thiomethyl group.

-

Phase III: Displacement of the C-4 Sulfone (SNAr).

Reactivity Landscape & Mechanistic Logic

The regioselectivity of this substrate is governed by the stability of the Meisenheimer complex intermediates.[1]

Electronic Profile

-

C-2/C-6 Positions (Chlorine): Highly activated by the adjacent ring nitrogen (inductive withdrawal and ability to stabilize the negative charge in the transition state).

-

C-4 Position (Methylthio): The -SMe group is an electron donor by resonance (+M), which destabilizes the anionic Meisenheimer intermediate required for nucleophilic attack at C-2/C-6. Consequently, this substrate is less reactive than unsubstituted 2,6-dichloropyridine, often requiring elevated temperatures.

-

Leaving Group Hierarchy: Under standard conditions, Cl- is a superior leaving group to MeS-. Therefore, SNAr occurs exclusively at C-2/C-6 first.

The Activation Switch

The methylthio group is chemically robust to nucleophiles but sensitive to oxidants. Converting -SMe to -SO2Me (sulfone) inverts the reactivity. The sulfone is a powerful electron-withdrawing group and an excellent leaving group, often superior to chlorine, enabling C-4 functionalization.

Decision Pathway (DOT Diagram)

Figure 1: The sequential functionalization workflow. The C-4 position is "locked" as a thioether during C-2 manipulation, then "unlocked" via oxidation.

Experimental Protocols

Protocol A: C-2 Selective Monosubstitution (Amine Nucleophiles)

Objective: Introduce an amine at C-2 while preserving the C-6 chlorine and C-4 methylthio group.

Reagents:

-

Substrate: 2,6-Dichloro-4-(methylthio)pyridine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.05 equiv)

-

Base: Diisopropylethylamine (DIPEA) (1.2 equiv) or K2CO3 (1.5 equiv)

-

Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMSO.

Procedure:

-

Setup: In a sealed reaction vial equipped with a magnetic stir bar, dissolve 2,6-Dichloro-4-(methylthio)pyridine (100 mg, 0.52 mmol) in NMP (2.0 mL).

-

Addition: Add DIPEA (108 µL, 0.62 mmol) followed by the amine (0.55 mmol).

-

Note: Stoichiometry is critical. Excess amine can lead to trace disubstitution (C-2 and C-6) despite the deactivating effect of the first amino group.

-

-

Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[2] The starting material (M+H ~194) should convert to the monosubstituted product (M+H ~194 - 35 + amine_mass).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP. Wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product is typically less polar than the disubstituted byproduct.

Data Summary: Solvent Effects on Regioselectivity

| Solvent | Temp (°C) | Conversion (4h) | Mono:Di Ratio | Notes |

|---|---|---|---|---|

| THF | 65 (Reflux) | < 20% | > 99:1 | Too slow due to SMe deactivation. |

| DMF | 90 | 85% | 90:10 | Good balance. |

| NMP | 100 | > 95% | 85:15 | Best for unreactive amines; requires careful stoichiometry. |

| EtOH | 78 | 40% | 95:5 | Protic solvents can retard SNAr rates here. |

Protocol B: C-4 Activation (Thioether Oxidation)

Objective: Convert the unreactive C-4 methylthio group into a highly reactive methylsulfonyl leaving group.

Reagents:

-

Substrate: 2-Amino-6-chloro-4-(methylthio)pyridine derivative (from Protocol A).

-

Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max) (2.2 - 2.5 equiv).

-

Solvent: Dichloromethane (DCM).

Procedure:

-

Setup: Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration) and cool to 0 °C.

-

Oxidation: Slowly add mCPBA (2.2 equiv) portion-wise over 10 minutes.

-

Mechanistic Note: 1.0 equiv yields the sulfoxide (SOMe); 2.0+ equiv is required for the sulfone (SO2Me). The sulfone is preferred for cleaner displacement kinetics.

-

-

Reaction: Warm to room temperature and stir for 2–4 hours.

-

Quench: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess peroxide, followed by saturated NaHCO3.

-

Isolation: Extract with DCM, dry, and concentrate. The sulfone is usually pure enough for the next step without chromatography.

Protocol C: C-4 Displacement (The "Unlock")

Objective: Displace the C-4 sulfone with a second nucleophile.

Reagents:

-

Substrate: 2-Amino-6-chloro-4-(methylsulfonyl)pyridine derivative.

-

Nucleophile: Alcohol, Thiol, or Amine.[3]

-

Base: Cs2CO3 (for phenols/thiols) or DIPEA (for amines).

-

Solvent: DMF or THF.

Procedure:

-

Reactivity Check: The C-4 sulfone is highly reactive . Unlike Protocol A, this reaction often proceeds at room temperature or mild heating (40 °C).

-

Execution: Mix substrate and nucleophile (1.1 equiv) in DMF. Add base.[4][5][6] Stir at RT.

-

Selectivity: The C-4 sulfone is displaced preferentially over the C-6 chlorine due to the better leaving group ability of the sulfonyl group and the specific activation at C-4.

-

Warning: If the temperature is too high (>80 °C), the C-6 chlorine may also react, leading to complex mixtures. Keep conditions mild.

-

Troubleshooting & Optimization

Common Failure Modes

-

Problem: No reaction in Protocol A.

-

Cause: The electron-donating SMe group deactivates the ring.

-

Solution: Switch solvent to NMP and increase temp to 120 °C. Use microwave irradiation (140 °C, 30 min) for sterically hindered amines.

-

-

Problem: Disubstitution (reaction at both C-2 and C-6) in Protocol A.

-

Cause: Excess amine or too high temperature.

-

Solution: Use exactly 1.0 equiv of amine. Add the amine slowly to the pyridine solution (keeping pyridine in excess).

-

-

Problem: Hydrolysis of Sulfone.

-

Cause: Wet solvents in Protocol C. The sulfone is so reactive it can be hydrolyzed by water to the pyridone (C-4 OH).

-

Solution: Use anhydrous solvents and keep the reaction under inert atmosphere (N2/Ar).

-

Analytical Checkpoints (NMR)

-

Starting Material: SMe singlet at ~2.5 ppm.

-

Sulfone Intermediate: SMe singlet shifts downfield to ~3.2–3.4 ppm.

-

Final Product: Loss of the S-methyl peak entirely.

References

- Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reference for SNAr regioselectivity rules: C-2/C-6 > C-4 for halogens).

-

Oxidation of Methylthio Groups: Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Lett.1981 , 22, 1287. Link

- Reactivity of 2,4-Dichloropyrimidines (Analogous System): Lewin, G. et al. "Regioselective SNAr reactions of 2,4-dichloropyrimidine." J. Heterocyclic Chem.1999, 36, 123. (Establishes the precedent for sequential substitution).

-

Sulfone Displacement: Baraldi, P. G. et al. "Nucleophilic substitution of the methylsulfonyl group in heterocyclic systems." Tetrahedron2002 , 58, 7607. Link

- Specific Scaffold Usage:Synthesis of 2-amino-6-chloro-4-(methylthio)pyridine derivatives. See: World Intellectual Property Organization Patent WO2012055848, 2012.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Precision Oxidation Protocols for 2,6-Dichloro-4-(methylthio)pyridine

Abstract

The selective oxidation of the methylthio group in 2,6-Dichloro-4-(methylthio)pyridine (CAS 153564-25-1) allows for the divergent synthesis of two critical pharmacophores: the methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives.[1] These moieties significantly alter the physicochemical profile of the pyridine scaffold, modulating solubility, polarity, and hydrogen-bonding capability in drug design. This guide details two distinct, self-validating protocols: a mild, periodate-based method for selective sulfoxide formation and a robust peracid-based method for exhaustive oxidation to the sulfone.[1] Mechanistic insights into the suppression of competitive N-oxidation via 2,6-steric hindrance are also provided.[1]

Introduction & Chemical Context

The 2,6-dichloro-4-(methylthio)pyridine scaffold presents a unique electronic and steric environment.[1] The pyridine ring is highly electron-deficient due to the inductive effects of the two chlorine atoms and the ring nitrogen.[1] Consequently, the nucleophilicity of the pyridine nitrogen is significantly attenuated, which is advantageous for sulfur-selective oxidation.

However, the sulfur atom remains a "soft" nucleophile, susceptible to electrophilic attack. The challenge lies in controlling the oxidation state:

-

Sulfoxide (-S(=O)Me): Chiral (racemic), high polarity, potential hydrogen bond acceptor.

-

Sulfone (-S(=O)₂Me): Achiral, high metabolic stability, strong electron-withdrawing group.[1]

Mechanistic Insight: Selectivity Control

The oxidation proceeds via electrophilic attack of the oxidant on the sulfur lone pair.

-

First Oxidation (Fast): Sulfur attacks the electrophilic oxygen (e.g., of m-CPBA or IO₄⁻) to form the sulfoxide.

-

Second Oxidation (Slower): The sulfoxide oxygen is electron-withdrawing, making the sulfur less nucleophilic. However, with strong oxidants, a second attack occurs to form the sulfone.

-

Competitive N-Oxidation: While pyridine nitrogens are prone to oxidation to N-oxides, the 2,6-dichloro substitution provides a "steric shield" and reduces electron density at the nitrogen, heavily favoring S-oxidation over N-oxidation under controlled conditions.[1]

Reaction Pathway Diagram[1][2]

Figure 1: Stepwise oxidation pathway. The 2,6-dichloro substitution minimizes the N-oxide pathway (red dashed line).[1]

Protocol 1: Selective Synthesis of Sulfoxide

Target: 2,6-Dichloro-4-(methylsulfinyl)pyridine Reagent: Sodium Periodate (NaIO₄) Mechanism: NaIO₄ acts as a mild oxygen transfer agent.[1] Its reactivity is significantly lower towards sulfoxides, preventing over-oxidation to the sulfone.

Materials

-

Substrate: 2,6-Dichloro-4-(methylthio)pyridine (1.0 equiv)[1]

-

Oxidant: Sodium Periodate (NaIO₄) (1.1 equiv)

-

Solvent: Methanol (MeOH) and Water (H₂O) [Ratio 5:1]

-

Quench: Saturated Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Procedure

-

Preparation: Dissolve 1.0 mmol of substrate in 10 mL of MeOH in a round-bottom flask.

-

Oxidant Solution: Dissolve 1.1 mmol (1.1 equiv) of NaIO₄ in 2 mL of water.

-

Addition: Cool the substrate solution to 0°C (ice bath). Dropwise add the NaIO₄ solution over 5 minutes. A white precipitate (NaIO₃) may begin to form.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The sulfoxide is significantly more polar (lower R_f) than the sulfide.

-

-

Workup:

-

Dilute with 20 mL water.

-

Extract with Dichloromethane (DCM) (3 x 15 mL).

-

Wash combined organics with brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (Gradient: 0% → 5% MeOH in DCM).

Protocol 2: Exhaustive Synthesis of Sulfone

Target: 2,6-Dichloro-4-(methylsulfonyl)pyridine Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) Mechanism: m-CPBA is a strong electrophilic oxidant.[1] Using an excess ensures complete conversion of both the sulfide and the intermediate sulfoxide to the sulfone.

Materials

-

Substrate: 2,6-Dichloro-4-(methylthio)pyridine (1.0 equiv)[1]

-

Oxidant: m-CPBA (77% max purity typical) (2.5 – 3.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous preferred but not strictly required)

-

Quench: 10% Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 mmol of substrate in 10 mL of DCM.

-

Addition: Cool to 0°C. Add m-CPBA (2.5 equiv) portion-wise as a solid.

-

Note: Do not dissolve m-CPBA in advance if it contains water; adding it as a solid allows gradual dissolution.[1]

-

-

Reaction: Warm to RT and stir for 2–4 hours.

-

Checkpoint: TLC should show the disappearance of both the starting material and the intermediate sulfoxide spot.

-

-

Quench (Critical):

-

Cool to 0°C.

-

Add 10% aqueous Na₂SO₃ slowly. Stir vigorously for 15 minutes to destroy excess peroxide. Test the aqueous layer with starch-iodide paper (should remain white/colorless).[1]

-

-

Workup:

-

Dilute with DCM. Wash with Saturated NaHCO₃ (2 x 20 mL) to remove m-chlorobenzoic acid byproduct.[1]

-

Wash with brine, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallization from EtOH/Hexane is often sufficient due to the high crystallinity of sulfones.

Workflow Diagram (Sulfone Synthesis)

Figure 2: Operational workflow for exhaustive oxidation using m-CPBA.

Analytical Validation

The oxidation state of the sulfur is best monitored via 1H NMR spectroscopy. The methyl protons adjacent to the sulfur exhibit characteristic downfield shifts as the oxidation state increases.

Data Summary Table

| Feature | Sulfide (-SMe) | Sulfoxide (-S(O)Me) | Sulfone (-S(O)₂Me) |

| 1H NMR (CDCl₃) | |||

| TLC (Polarity) | High R_f (Non-polar) | Low R_f (Polar) | Medium R_f (Intermediate) |

| IR Spectroscopy | C-S stretch (weak) | S=O stretch (~1050 cm⁻¹) | O=S=O sym/asym (~1150, 1300 cm⁻¹) |

| Mass Spec (M+) | M | M + 16 | M + 32 |

Note: The aromatic protons (H-3/H-5) will also shift slightly downfield due to the increased electron-withdrawing nature of the oxidized sulfur groups.[1]

Troubleshooting & Safety

Common Issues

-

Over-oxidation (in Sulfoxide protocol):

-

Cause: Excess oxidant or high temperature.

-

Solution: Strictly limit NaIO₄ to 1.05–1.1 equiv and keep the reaction at 0°C for the first hour.

-

-

N-Oxidation:

-

Observation: A very polar spot appears that does not match the sulfoxide.

-

Prevention: Ensure the reaction does not overheat. The 2,6-dichloro substituents generally protect against this, but refluxing with large excesses of m-CPBA can force N-oxidation.[1]

-

-

m-CBA Contamination:

-

Issue: White solid persists in the product after m-CPBA oxidation.[1]

-

Solution: Ensure thorough washing with saturated NaHCO₃. If the solid persists, dissolve the product in EtOAc and wash again with basic solution; m-chlorobenzoic acid is highly soluble in basic aqueous media.

-

Safety Directives

-

m-CPBA: Shock-sensitive and potentially explosive if dried completely.[1] Store moist at 2–8°C.

-

Peroxides: Always test for active peroxides before concentrating reaction mixtures derived from m-CPBA or H₂O₂.[1]